- Preparation of amino acid containing heterocyclic compounds for treatment of cancer, World Intellectual Property Organization, , ,
Cas no 956523-98-1 (tert-butyl N-(6-formyl-2-pyridyl)carbamate)

956523-98-1 structure
Nom du produit:tert-butyl N-(6-formyl-2-pyridyl)carbamate
Numéro CAS:956523-98-1
Le MF:C11H14N2O3
Mégawatts:222.240462779999
MDL:MFCD13188949
CID:1026326
PubChem ID:17832129
tert-butyl N-(6-formyl-2-pyridyl)carbamate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-Butyl (6-formylpyridin-2-yl)carbamate
- tert-butyl N-(6-formylpyridin-2-yl)carbamate
- Tert-Butyl6-Formylpyridin-2-ylcarbamate
- TERT-BUTYL 6-FORMYLPYRIDIN-2-YLCARBAMATE
- BNLOFXUVYJUBJM-UHFFFAOYSA-N
- 6513AC
- 2-(Boc-amino)pyridine-6-carbaldehyde
- FCH1624822
- AB67434
- AX8217525
- ST24025824
- 1,1-Dimethylethyl N-(6-formyl-2-pyridinyl)carbamate (ACI)
- tert-butyl N-(6-formyl-2-pyridyl)carbamate
- DB-371779
- tert-Butyl(6-formylpyridin-2-yl)carbamate
- SCHEMBL13596267
- F1967-3115
- DTXSID50591170
- AKOS016002512
- Z1505712298
- CS-W006710
- AS-65361
- 956523-98-1
- EN300-157056
- MFCD13188949
-
- MDL: MFCD13188949
- Piscine à noyau: 1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15)
- La clé Inchi: BNLOFXUVYJUBJM-UHFFFAOYSA-N
- Sourire: O=CC1C=CC=C(NC(OC(C)(C)C)=O)N=1
Propriétés calculées
- Qualité précise: 222.10044231g/mol
- Masse isotopique unique: 222.10044231g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 4
- Complexité: 260
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.5
- Surface topologique des pôles: 68.3
tert-butyl N-(6-formyl-2-pyridyl)carbamate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-157056-10.0g |
tert-butyl N-(6-formylpyridin-2-yl)carbamate |
956523-98-1 | 95% | 10.0g |
$1660.0 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T74380-250mg |
tert-Butyl (6-formylpyridin-2-yl)carbamate |
956523-98-1 | 98% | 250mg |
¥682.0 | 2023-09-05 | |
Life Chemicals | F1967-3115-0.5g |
tert-butyl N-(6-formylpyridin-2-yl)carbamate |
956523-98-1 | 95%+ | 0.5g |
$315.0 | 2023-11-21 | |
Life Chemicals | F1967-3115-1g |
tert-butyl N-(6-formylpyridin-2-yl)carbamate |
956523-98-1 | 95%+ | 1g |
$442.0 | 2023-11-21 | |
Life Chemicals | F1967-3115-2.5g |
tert-butyl N-(6-formylpyridin-2-yl)carbamate |
956523-98-1 | 95%+ | 2.5g |
$650.0 | 2023-11-21 | |
TRC | T206100-10mg |
tert-Butyl (6-Formylpyridin-2-yl)carbamate |
956523-98-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97746-100MG |
tert-butyl N-(6-formyl-2-pyridyl)carbamate |
956523-98-1 | 95% | 100MG |
¥ 468.00 | 2023-04-12 | |
eNovation Chemicals LLC | D547026-5g |
tert-Butyl (6-forMylpyridin-2-yl)carbaMate |
956523-98-1 | 97% | 5g |
$2209 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN496-200mg |
tert-butyl N-(6-formyl-2-pyridyl)carbamate |
956523-98-1 | 98% | 200mg |
1219.0CNY | 2021-08-04 | |
Chemenu | CM174584-1g |
tert-butyl (6-formylpyridin-2-yl)carbamate |
956523-98-1 | 98% | 1g |
$407 | 2021-08-05 |
tert-butyl N-(6-formyl-2-pyridyl)carbamate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; rt; 15 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2.5 h, -78 °C; 20 min, cooled
Référence
- Anti-infective agents and drug efflux pump inhibitors containing heteroaromatic compounds and, Japan, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: 1,4-Dioxane ; 12 h, 120 °C
Référence
- Pyridine methylene piperazine derivative and its application in activating 5-HT1F receptor, China, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 4 h, 80 °C
Référence
- An Affinity Reagent for the Recognition of Pyrophosphorylated PeptidesAngewandte Chemie, 2015, 54(13), 3941-3945,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 10 min, -78 °C; 3 h, -78 °C
1.2 Reagents: Methanol ; -78 °C
1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; rt
1.2 Reagents: Methanol ; -78 °C
1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; rt
Référence
- Preparation of 3-[2-(piperidin-4-yl)ethyl]benzo[b]isoxazole derivatives having acetylcholine esterase-inhibitory and serotonin uptake-inhibitory activity, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 3 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; -78 °C → rt
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; -78 °C → rt
Référence
- Library Synthesis, Screening, and Discovery of Modified Zinc(II)-Bis(dipicolylamine) Probe for Enhanced Molecular Imaging of Cell DeathBioconjugate Chemistry, 2014, 25(4), 724-737,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide , Dichloromethane ; rt; 1.5 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Efficient synthesis of tert-butyl (6-formylpyridin-2-yl)carbamic acidSynthetic Communications, 2013, 43(8), 1173-1180,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Butyllithium ; -78 °C; 1 h, -78 °C
1.3 30 min, -78 °C; 1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Butyllithium ; -78 °C; 1 h, -78 °C
1.3 30 min, -78 °C; 1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water
Référence
- Fungicidal hydroximoyl-tetrazole derivatives, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium bicarbonate , Dess-Martin periodinane Solvents: Dichloromethane ; 45 min, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 15 min, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 15 min, rt
Référence
- Penicillin-binding protein inhibitors, World Intellectual Property Organization, , ,
tert-butyl N-(6-formyl-2-pyridyl)carbamate Raw materials
- tert-Butyl carbamate
- 2-(Boc-amino)-6-bromopyridine
- 6-Bromo-2-pyridinecarboxaldehyde
- tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
- Ethyl 6-((tert-butoxycarbonyl)amino)picolinate
- Carbamic acid, [6-[[(methoxymethyl)amino]carbonyl]-2-pyridinyl]-, 1,1-dimethylethyl ester
- 6-(N,N-bis(tert-butyloxycarbonyl)amino)picolinic acid ethyl ester
tert-butyl N-(6-formyl-2-pyridyl)carbamate Preparation Products
tert-butyl N-(6-formyl-2-pyridyl)carbamate Littérature connexe
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:956523-98-1)tert-butyl N-(6-formyl-2-pyridyl)carbamate

Pureté:99%
Quantité:1g
Prix ($):153.0